3-methyl-8-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline moiety, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings, including a spirocyclic structure and a quinoline moiety. The presence of nitrogen and oxygen atoms would also introduce polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline moiety, the carbonyl group, and the nitrogen atoms in the spirocyclic ring. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic addition or substitution, electrophilic aromatic substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline moiety and the spirocyclic ring could potentially increase the compound’s stability and rigidity. The polar functional groups would likely make the compound soluble in polar solvents .Future Directions
The study of quinoline derivatives is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing this compound and studying its biological activity. Additionally, modifications to the structure could be explored to optimize its activity and reduce potential toxicity .
Properties
IUPAC Name |
3-methyl-9-(1,2,3,4-tetrahydroquinoline-8-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-13-19(25-18(21)24)8-4-11-22(12-9-19)17(23)15-7-2-5-14-6-3-10-20-16(14)15/h2,5,7,20H,3-4,6,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQLQHBTVYNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(CC2)C(=O)C3=CC=CC4=C3NCCC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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